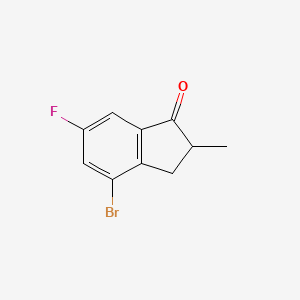

4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Description

4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is a halogenated indanone derivative featuring a bicyclic framework with bromo and fluoro substituents at positions 4 and 6, respectively, and a methyl group at position 2. Its CAS number is 174603-56-6, and it is primarily utilized as a synthetic intermediate in medicinal chemistry for developing bioactive molecules targeting enzymes, receptors, or signaling pathways . The bromo and fluoro groups enhance its electrophilicity, making it a versatile precursor for cross-coupling reactions or further functionalization.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-6-fluoro-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrFO/c1-5-2-7-8(10(5)13)3-6(12)4-9(7)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUZXFBBRWSXHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C=C(C=C2Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one typically involves the bromination and fluorination of the indanone core. One common method includes the following steps:

Bromination: The starting material, 2-methyl-2,3-dihydro-1H-inden-1-one, is treated with bromine in the presence of a suitable solvent such as acetic acid to introduce the bromine atom at the 4-position.

Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine or fluorine atoms.

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or alkanes.

Scientific Research Applications

Pharmaceutical Development

4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one serves as an essential building block in the synthesis of various pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity. For instance, derivatives of this compound have been investigated for their potential as anti-inflammatory and anticancer agents.

Case Study: Anticancer Activity

Research has shown that certain derivatives of this compound exhibit significant cytotoxicity against cancer cell lines. These studies often involve the evaluation of the compound's ability to inhibit specific enzymes or pathways associated with tumor growth.

The compound has also been studied for its interaction with biological targets. For example, it may act as an inhibitor of certain kinases involved in cancer progression. The fluorine atom in its structure is particularly noteworthy as it can influence the lipophilicity and metabolic stability of the resultant compounds.

Materials Science

Synthesis of Complex Molecules

The compound is utilized as an intermediate in the synthesis of complex organic molecules. Its reactivity allows chemists to perform various transformations, such as nucleophilic substitutions and cycloadditions.

Example Reaction: Synthesis Pathway

A typical synthesis pathway might involve the bromination of a precursor compound followed by fluorination and methylation steps to yield this compound.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would depend on the nature of the target and the type of interaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the 2,3-dihydro-1H-inden-1-one family, which is frequently modified to study structure-activity relationships (SAR). Key analogues include:

Pharmacological and Physicochemical Properties

- Electrophilicity: Bromo and fluoro groups increase electrophilicity at C4 and C6, favoring nucleophilic aromatic substitution (SNAr) reactions. Methyl at C2 reduces ring flexibility compared to non-methylated analogues .

- Bioactivity :

- Anti-inflammatory : Substituted benzylidene derivatives (e.g., 7x, 7w) show potent macrophage activity due to electron-withdrawing groups enhancing binding to inflammatory targets .

- AChE Inhibition : Methoxy groups at C5 or C6 improve inhibition (IC₅₀ ~100 µM) by aligning with the enzyme’s catalytic gorge .

- Anticancer : Dibromo-hydroxybenzylidene derivatives disrupt Topoisomerase IIα-DNA complexes, inducing apoptosis in cancer cells .

Key Differences

| Parameter | 4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | 4-Bromo-6-methoxy Analogue | 2-(3,5-Dibromo-4-hydroxybenzylidene) Derivative |

|---|---|---|---|

| Solubility | Low (hydrophobic Br/F) | Moderate (polar OCH₃) | Very low (bulky benzylidene) |

| Synthetic Utility | High (diverse functionalization) | Moderate | Limited (complex structure) |

| Bioactivity Target | Intermediate (rare direct activity) | Kinase inhibition | Topoisomerase IIα inhibition |

Biological Activity

4-Bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one (CAS Number: 892575-68-7) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its properties, biological activity, relevant case studies, and research findings.

The molecular formula of this compound is CHBrF O, with a molecular weight of 243.07 g/mol. The compound features a bromine atom at the 4-position and a fluorine atom at the 6-position of the indene structure, which may influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research on various derivatives has shown promising antibacterial and antifungal activities:

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.0039 |

| Compound B | Escherichia coli | 0.025 |

| Compound C | Candida albicans | 0.0048 |

These findings suggest that modifications in the structure of indene derivatives can enhance their efficacy against both Gram-positive and Gram-negative bacteria as well as fungi .

The proposed mechanism of action for indene derivatives involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. The presence of halogen atoms (bromine and fluorine) in the structure may enhance lipophilicity, allowing better membrane penetration and increased bioactivity against microbial cells .

Case Studies

- Study on Antibacterial Efficacy : A study evaluated the antibacterial effects of various substituted indene derivatives against common pathogens like E. coli and S. aureus. The results demonstrated that compounds with electron-withdrawing groups showed enhanced activity compared to their unsubstituted counterparts.

- Fungal Inhibition : Another investigation focused on the antifungal properties of similar compounds against C. albicans and other fungal strains. The study reported that specific substitutions could lead to significant reductions in fungal growth, indicating potential therapeutic applications in treating fungal infections .

Research Findings

Research has shown that structural modifications significantly impact the biological activity of indene derivatives:

- SAR (Structure–Activity Relationship) studies indicate that substituents at specific positions on the indene ring can dramatically alter antimicrobial potency.

- Compounds with both electron-donating and electron-withdrawing substituents were found to exhibit varying degrees of activity, suggesting that fine-tuning these groups can optimize efficacy .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 4-bromo-6-fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, and how can intermediates be characterized?

- Methodology :

- Step 1 : Bromination of the indenone core using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with light or AIBN) to achieve regioselectivity at the 4-position .

- Step 2 : Fluorination via electrophilic substitution or halogen exchange (e.g., using KF or Selectfluor) to introduce the 6-fluoro group .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the final product.

- Characterization : Confirm structure using -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. What spectroscopic and crystallographic techniques are recommended for structural elucidation?

- Techniques :

- NMR Spectroscopy : Assign peaks using 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals caused by bromine and fluorine substituents .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to solve crystal structures. Optimize data collection with synchrotron radiation for high-resolution datasets .

- IR and UV-Vis : Confirm functional groups (e.g., carbonyl stretching at ~1700 cm) and electronic transitions for reactivity studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology :

- DFT Setup : Use Gaussian-03 or similar software with the B3LYP/6-31G(d,p) basis set to calculate HOMO-LUMO energies, molecular electrostatic potential (MEP) surfaces, and Fukui indices .

- Reactivity Analysis : Identify electrophilic/nucleophilic sites using Mulliken charges. Compare with experimental data (e.g., regioselectivity in substitution reactions) to validate computational models .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions and predict solubility or stability .

Q. How can this compound serve as a scaffold for designing enzyme inhibitors (e.g., aggrecanase or AMPA receptor modulators)?

- Design Strategy :

- Pharmacophore Modeling : Use the indenone core as a rigid backbone. Introduce substituents (e.g., methyl or bromine) to enhance binding affinity to target pockets .

- SAR Studies : Synthesize analogs (e.g., 5,6-difluoro or 2-methyl derivatives) and test inhibitory activity via enzyme assays. Correlate structural variations with potency using CoMFA or CoMSIA .

- Crystallographic Validation : Co-crystallize inhibitors with target enzymes (e.g., aggrecanase) to identify key binding interactions .

Q. How should researchers address discrepancies in toxicity data across studies?

- Approach :

- Toxicity Profiling : Conduct in vitro assays (e.g., MTT for cytotoxicity) and compare with literature data. Note variations in cell lines or exposure times .

- Mechanistic Studies : Use transcriptomics or proteomics to identify pathways affected by the compound (e.g., oxidative stress markers) .

- Dose-Response Analysis : Apply Hill equation models to differentiate acute vs. chronic toxicity thresholds .

Methodological Considerations

Q. What safety protocols are critical when handling this compound in the lab?

- Protocols :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for weighing or reactions .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous discharge due to bromine/fluorine content .

- Storage : Store in amber glass vials under nitrogen at –20°C to prevent degradation .

Q. How can researchers resolve contradictions in reported synthetic yields?

- Troubleshooting :

- Parameter Optimization : Screen reaction temperatures (e.g., 0°C vs. room temperature) and catalysts (e.g., Pd vs. Cu for cross-couplings) .

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dihalogenated species) and adjust stoichiometry .

- Reproducibility : Document detailed reaction logs (e.g., moisture levels, solvent purity) to minimize batch-to-batch variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.